Home > Products > Screening Compounds P17092 > N,N-dimethylarginine
N,N-dimethylarginine - 30315-93-6

N,N-dimethylarginine

Catalog Number: EVT-370938
CAS Number: 30315-93-6
Molecular Formula: C8H18N4O2
Molecular Weight: 202.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N,N-dimethylarginine, often referred to as asymmetric dimethylarginine (ADMA), is a naturally occurring chemical compound found in living organisms. [] It is classified as a methylated amino acid, specifically a derivative of the amino acid L-arginine. [] N,N-dimethylarginine plays a significant role in various biological processes, primarily as an inhibitor of nitric oxide synthase (NOS). [, ] This inhibition influences the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological functions, including blood vessel dilation and neurotransmission.

L-N-Monomethylarginine (L-NMMA)

  • Compound Description: L-N-Monomethylarginine (L-NMMA) is an endogenous inhibitor of nitric oxide synthase (NOS). It is a structural analog of L-arginine, the substrate for NOS, and competes with L-arginine for binding to the enzyme's active site. []
  • Relevance to N,N-Dimethylarginine: Both L-NMMA and N,N-dimethylarginine (ADMA) are methylated forms of L-arginine and act as endogenous inhibitors of NOS. [, ] They differ in their methylation patterns: L-NMMA is monomethylated, while N,N-dimethylarginine is dimethylated. Despite these structural differences, both compounds influence NO synthesis and are relevant in studying cardiovascular health and disease.

Symmetric N,N'-Dimethylarginine (SDMA)

  • Compound Description: Symmetric N,N'-Dimethylarginine (SDMA) is another methylated form of arginine found in cells. Unlike ADMA, it does not directly inhibit NOS. []
  • Relevance to N,N-Dimethylarginine: While both SDMA and N,N-dimethylarginine (ADMA) are dimethylated forms of arginine, they exhibit different biological activities. [] SDMA does not directly inhibit NOS, making it a less potent regulator of NO production compared to N,N-dimethylarginine. Nevertheless, understanding the distinct roles of these arginine derivatives is crucial for comprehending the complexities of NO regulation.

Citrulline

  • Compound Description: Citrulline is an amino acid produced as a byproduct during the conversion of L-arginine to NO by NOS. It can be recycled back to L-arginine in a process known as the citrulline-NO cycle. []
  • Relevance to N,N-Dimethylarginine: Citrulline is a key component of the arginine-NO pathway, which N,N-dimethylarginine (ADMA) regulates. [, ] The enzyme dimethylarginine dimethylaminohydrolase (DDAH) metabolizes ADMA to citrulline, ultimately influencing NO bioavailability. Therefore, citrulline levels can be indicative of both NO production and ADMA metabolism.

3-Hydroxyhispidin

  • Compound Description: 3-Hydroxyhispidin is a fungal metabolite that serves as the luciferin in the bioluminescence systems of higher fungi. [] It is derived from the oxidation of hispidin, a fungal and plant secondary metabolite.
Overview

N,N-dimethylarginine is a significant compound in biochemical research, particularly due to its role as an endogenous inhibitor of nitric oxide synthase. This compound is a derivative of the amino acid arginine, and it exists in two forms: asymmetric dimethylarginine and symmetric dimethylarginine. The former is primarily implicated in various physiological and pathological processes, including cardiovascular diseases.

Source

N,N-dimethylarginine is synthesized endogenously in the body through the methylation of arginine residues in proteins, facilitated by protein arginine methyltransferases. It can also be found in various biological fluids, including plasma, where it is produced during the breakdown of methylated proteins .

Classification

N,N-dimethylarginine belongs to a class of compounds known as methylated amino acids. It is categorized under guanidino compounds due to the presence of a guanidine functional group, which is characteristic of arginine derivatives. Its primary forms include:

  • Asymmetric Dimethylarginine (ADMA): An important regulator of nitric oxide synthesis.
  • Symmetric Dimethylarginine (SDMA): Generally considered less biologically active than ADMA but still relevant in clinical contexts.
Synthesis Analysis

Methods

The synthesis of N,N-dimethylarginine occurs naturally via enzymatic processes involving methyltransferases. The primary method involves the transfer of methyl groups from S-adenosylmethionine to arginine residues in proteins.

  1. Enzymatic Methylation:
    • Protein Arginine Methyltransferases: These enzymes catalyze the transfer of methyl groups to arginine, resulting in N,N-dimethylarginine.
    • Substrates: Arginine and S-adenosylmethionine serve as substrates for this reaction.
  2. Chemical Synthesis:
    • Laboratory synthesis can be achieved through various chemical reactions involving methylating agents, although this is less common than biological synthesis.

Technical Details

The enzymatic process involves complex interactions with cofactors and substrates, where the efficiency and specificity can be influenced by factors such as enzyme concentration and substrate availability .

Molecular Structure Analysis

Structure

N,N-dimethylarginine has a molecular formula of C₆H₁₄N₄O₂. Its structure features two methyl groups attached to the nitrogen atoms of the guanidino group of arginine.

Data

  • Molecular Weight: Approximately 158.20 g/mol
  • Structural Formula:
H2NC(NH)C(NH2)C(O)C(CH3)2\text{H}_2N-C(NH)-C(\text{NH}_2)-C(\text{O})-C(\text{CH}_3)_2

This structure allows for its interaction with various biological molecules, particularly nitric oxide synthase.

Chemical Reactions Analysis

Reactions

N,N-dimethylarginine participates in several biochemical reactions, primarily as an inhibitor of nitric oxide synthase.

  1. Inhibition of Nitric Oxide Synthase:
    • N,N-dimethylarginine competes with L-arginine for binding sites on nitric oxide synthase, thus inhibiting the production of nitric oxide.
    • This inhibition can lead to various physiological effects, particularly in vascular biology.
  2. Metabolic Pathways:
    • It can be metabolized by enzymes such as dimethylarginine dimethylaminohydrolase (DDAH), which converts it into L-citrulline and dimethylamine.

Technical Details

The kinetics of these reactions are influenced by substrate concentrations and enzyme activity levels, which can vary under different physiological conditions .

Mechanism of Action

Process

N,N-dimethylarginine functions primarily by inhibiting nitric oxide synthase, thereby reducing the availability of nitric oxide—a critical signaling molecule involved in vasodilation and other cellular processes.

  1. Competitive Inhibition:
    • N,N-dimethylarginine competes with L-arginine for binding at the active site of nitric oxide synthase.
    • This competition leads to decreased production of nitric oxide, especially under conditions where N,N-dimethylarginine levels are elevated.

Data

Studies indicate that elevated levels of N,N-dimethylarginine correlate with various cardiovascular diseases due to its inhibitory effects on nitric oxide production .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and polar solvents
  • Melting Point: Approximately 200 °C (decomposes)

Chemical Properties

  • pKa Values: Reflects its basicity due to the guanidino group.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses often utilize high-performance liquid chromatography for quantification and characterization in biological samples .

Applications

Scientific Uses

N,N-dimethylarginine has several important applications in scientific research:

  1. Cardiovascular Research:
    • Used as a biomarker for endothelial dysfunction and cardiovascular diseases.
    • Studies have shown its role in predicting cardiovascular events due to its effects on nitric oxide synthesis.
  2. Clinical Diagnostics:
    • Measurement of N,N-dimethylarginine levels can aid in diagnosing conditions like hypertension and renal diseases.
    • Various analytical methods such as liquid chromatography-mass spectrometry are employed for accurate quantification in clinical settings .
  3. Pharmacological Research:
    • Investigated for potential therapeutic interventions targeting vascular health and related disorders due to its regulatory role on nitric oxide production.
Introduction to N,N-Dimethylarginine (ADMA)

Biochemical Classification and Structural Properties of ADMA

Asymmetric dimethylarginine (ADMA), systematically named as 2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid (C₈H₁₈N₄O₂), is a post-translationally modified amino acid derived from L-arginine. It is classified as a guanidino-methylated arginine derivative within the broader category of endogenous amino acid analogs. ADMA features two methyl groups asymmetrically attached to the terminal guanidino nitrogen atoms (NG,NG-dimethyl configuration), resulting in a molecular weight of 202.25 g/mol [2] [8]. This asymmetric methylation distinguishes it from symmetric dimethylarginine (SDMA; NG,N'G-dimethyl configuration), which lacks nitric oxide synthase (NOS)-inhibitory activity.

The molecular structure of ADMA confers competitive inhibitory properties against NOS due to:

  • Steric hindrance: The dimethylated guanidino group occupies the substrate-binding pocket of NOS, preventing L-arginine access [1].
  • Electrostatic similarity: The cationic nature at physiological pH mimics L-arginine, enabling binding to the enzyme’s catalytic site without catalytic turnover [4].
  • Transport compatibility: ADMA shares cationic amino acid transporters (CATs), particularly CAT-1 and CAT-2A, with L-arginine, facilitating cellular uptake and intracellular accumulation [3].

Table 1: Key Structural and Biochemical Properties of ADMA

PropertyValue/CharacteristicBiological Significance
Chemical FormulaC₈H₁₈N₄O₂Defines molecular mass (202.25 g/mol)
IUPAC Name2-Amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acidIdentifies functional groups
Methylation PatternAsymmetric (NG,NG-dimethyl)Determines NOS inhibitory activity
Water Solubility6.77 mg/mLInfluences plasma distribution
TransportersCAT-1, CAT-2AMediates cellular uptake and intracellular accumulation
pKa (Acidic)2.497Affects ionization state in physiological environments

ADMA is generated intracellularly through protein arginine methylation, a process catalyzed by protein arginine methyltransferases (PRMTs). PRMTs utilize S-adenosylmethionine (SAM) as the methyl donor, transferring methyl groups to arginine residues within nuclear and cytoplasmic proteins. Following proteolysis, free ADMA is released into the cytosol [3] [8].

Table 2: PRMT Isoforms Involved in ADMA Synthesis

PRMT TypeClassificationMethylation ProductSubcellular Localization
PRMT1Type IAsymmetric (ADMA)Nucleus, cytoplasm
PRMT2Type IAsymmetric (ADMA)Nucleus
PRMT3Type IAsymmetric (ADMA)Cytoplasm
PRMT6Type IAsymmetric (ADMA)Nucleus

Historical Context and Discovery in Nitric Oxide (NO) Pathway Regulation

The discovery of ADMA emerged from investigations into the "L-arginine paradox" – the observation that exogenous L-arginine administration enhanced nitric oxide (NO) production despite intracellular L-arginine concentrations (100–800 μM) far exceeding the Michaelis-Menten constant (Kₘ ≈ 1–10 μM) of purified endothelial NOS (eNOS) in vitro [1] [7]. In 1992, Patrick Vallance and colleagues identified ADMA as the endogenous modulator resolving this paradox. Their seminal study demonstrated:

  • Plasma ADMA levels were elevated 8-fold in end-stage renal failure patients compared to healthy controls [1] [8].
  • Intra-arterial infusion of ADMA in healthy volunteers reduced forearm blood flow by inhibiting endothelium-dependent vasodilation [4].
  • Physiological concentrations of ADMA (≥0.5 μM) inhibited vascular NO production in isolated vessels [1].

This established ADMA as a competitive endogenous inhibitor of NOS, providing a mechanistic explanation for endothelial dysfunction in conditions where ADMA accumulates. The biochemical pathways governing ADMA metabolism were subsequently elucidated:

  • Degradation: Dimethylarginine dimethylaminohydrolase (DDAH), with two isoforms (DDAH-1: ubiquitous; DDAH-2: endothelial-rich), hydrolyzes ADMA to citrulline and dimethylamine [6].
  • Excretion: Renal clearance eliminates ADMA and its structural analog SDMA [1] [4].

The Vallance discovery catalyzed over 3,000 subsequent studies linking ADMA to cardiovascular, renal, and metabolic diseases through its regulation of NO bioavailability.

Role as an Endogenous Nitric Oxide Synthase (NOS) Inhibitor

ADMA functions as a competitive inhibitor of all three NOS isoforms (eNOS, nNOS, iNOS) by binding to the substrate-binding site with affinity comparable to L-arginine. Its physiological significance arises from several key mechanisms:

Inhibition Kinetics and Intracellular Dynamics

  • Concentration-dependent effects: At physiological concentrations (0.3–0.6 μM in plasma), ADMA causes partial NOS inhibition (~30–50% reduction in NO output) [1] [4]. Pathological concentrations (>1.0 μM) induce severe inhibition (>70%) [7].
  • Intracellular accumulation: ADMA concentrates intracellularly at levels 5–20 times higher than plasma concentrations. In endothelial cells, levels reach 3.6–5.8 μM – significantly exceeding the inhibition constant (Kᵢ) for eNOS (1–10 μM) [3] [4].
  • L-arginine/ADMA ratio: This ratio – not absolute ADMA levels – determines the degree of NOS inhibition. Ratios <100:1 (normal: >200:1) impair NO synthesis substantially [3] [9].

Pathophysiological Consequences of NOS Inhibition

  • Endothelial dysfunction: Reduced NO bioavailability diminishes vasodilation, increases leukocyte adhesion, and promotes platelet aggregation. Intra-arterial ADMA infusion in humans reduces blood flow by 30% within 30 minutes [1] [4].
  • Oxidative stress: ADMA induces eNOS "uncoupling" – a state where the enzyme generates superoxide (O₂⁻) instead of NO. Superoxide reacts with residual NO to form peroxynitrite (ONOO⁻), further reducing bioactive NO and causing oxidative damage [4] [9].
  • Vascular remodeling: Chronic NOS inhibition promotes smooth muscle proliferation, collagen deposition, and arterial stiffening, as demonstrated by increased pulse-wave velocity in subjects with elevated ADMA [4] [8].

Regulatory Feedback Mechanisms

A critical biochemical feedback loop exists between NO and ADMA metabolism:

  • NO upregulates DDAH-2: NO donors (e.g., SNAP) increase DDAH-2 mRNA, protein expression, and enzymatic activity via cyclic GMP (cGMP)-dependent pathways. This enhances ADMA degradation, thereby reducing NOS inhibition [6].
  • Oxidative stress inactivates DDAH: Reactive oxygen species (ROS) oxidize critical cysteine residues in DDAH, reducing its activity and causing ADMA accumulation – a self-amplifying cycle of endothelial dysfunction [4] [9].

Table 3: ADMA in Human Pathologies: Clinical and Mechanistic Evidence

Disease CategoryKey AssociationsProposed Mechanism
Cardiovascular↑ Plasma ADMA predicts CV events in CAD, PAD, CHF (HR: 1.35–2.12) [1] [4]Impaired vasodilation, ↑ oxidative stress, vascular remodeling
Chronic Kidney DiseasePlasma ADMA: 1.08 μM (IQR 0.91–1.33) vs. 0.43–0.56 μM in normals [4]Reduced renal excretion, DDAH inactivation by uremic toxins
Diabetes MellitusIntracellular ADMA ↑ 160% in hyperglycemia; correlates with endothelial dysfunction [3] [9]DDAH inhibition by ROS, ↑ PRMT expression
HypertensionADMA levels 96% higher in essential hypertension vs. controls [3]Impaired NO-mediated vasodilation, increased vascular resistance
AgingPlasma ADMA increases 0.015 μmol/L per year after age 50 [4]Cumulative oxidative DDAH inactivation

Properties

CAS Number

30315-93-6

Product Name

N,N-dimethylarginine

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid

Molecular Formula

C8H18N4O2

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1

InChI Key

YDGMGEXADBMOMJ-LURJTMIESA-N

SMILES

CN(C)C(=NCCCC(C(=O)O)N)N

Synonyms

asymmetric dimethylarginine
dimethyl-L-arginine
guanidino-N,N-dimethylarginine
N(G),N(G)-dimethylarginine
N(G)-dimethylarginine
N(G1),N(G1)-dimethylarginine
N,N-dimethylarginine

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.